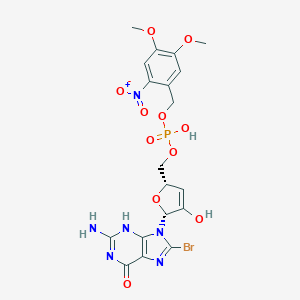
4-amino-5,5-dimethyl-1H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5,5-dimethyl-1H-imidazol-2-one, also known as ADI, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. ADI is a heterocyclic compound that contains an imidazole ring with an amino group and two methyl groups attached to it.
Wirkmechanismus
The mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 4-amino-5,5-dimethyl-1H-imidazol-2-one can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to have anti-inflammatory, analgesic, and antitumor effects. 4-amino-5,5-dimethyl-1H-imidazol-2-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-amino-5,5-dimethyl-1H-imidazol-2-one in lab experiments is its unique chemical structure, which makes it a versatile building block for the design of new materials and drugs. 4-amino-5,5-dimethyl-1H-imidazol-2-one is also relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using 4-amino-5,5-dimethyl-1H-imidazol-2-one in lab experiments is its potential toxicity. 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one is not well understood, which can make it difficult to interpret the results of experiments involving 4-amino-5,5-dimethyl-1H-imidazol-2-one.
Zukünftige Richtungen
There are several future directions for research involving 4-amino-5,5-dimethyl-1H-imidazol-2-one. One area of research is the development of new drugs based on the structure of 4-amino-5,5-dimethyl-1H-imidazol-2-one. 4-amino-5,5-dimethyl-1H-imidazol-2-one's unique chemical structure and reactivity make it a promising building block for the design of new drugs with improved efficacy and safety profiles.
Another area of research is the development of new materials based on the structure of 4-amino-5,5-dimethyl-1H-imidazol-2-one. 4-amino-5,5-dimethyl-1H-imidazol-2-one's unique chemical structure and reactivity make it a versatile building block for the design of new materials with desired properties, such as fluorescent dyes, liquid crystals, and polymers.
Finally, there is a need for further research into the mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one. Understanding the mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one can help to optimize its use in various applications, such as drug development and material science.
Synthesemethoden
The synthesis of 4-amino-5,5-dimethyl-1H-imidazol-2-one involves the reaction of 4-cyano-5,5-dimethylimidazole with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form 4-amino-5,5-dimethyl-1H-imidazol-2-one. The yield of 4-amino-5,5-dimethyl-1H-imidazol-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
4-amino-5,5-dimethyl-1H-imidazol-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and agriculture.
In medicinal chemistry, 4-amino-5,5-dimethyl-1H-imidazol-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising drug candidate.
In material science, 4-amino-5,5-dimethyl-1H-imidazol-2-one has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes, liquid crystals, and polymers. 4-amino-5,5-dimethyl-1H-imidazol-2-one's unique chemical structure and reactivity make it a versatile building block for the design of new materials with desired properties.
In agriculture, 4-amino-5,5-dimethyl-1H-imidazol-2-one has been studied for its potential use as a plant growth regulator. 4-amino-5,5-dimethyl-1H-imidazol-2-one has been shown to promote root growth and enhance the tolerance of plants to environmental stress, making it a promising candidate for the development of new plant growth regulators.
Eigenschaften
IUPAC Name |
4-amino-5,5-dimethyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDSJCOLCBXROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=O)N1)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5,5-dimethyl-1H-imidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)

![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)

![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)

![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
